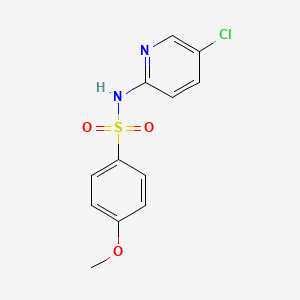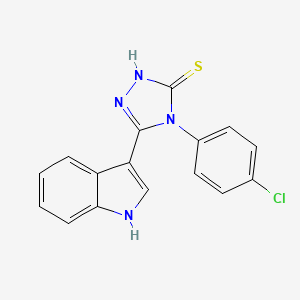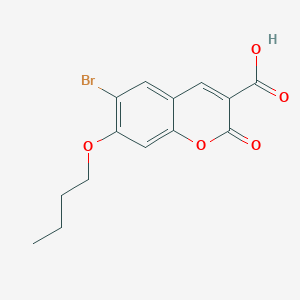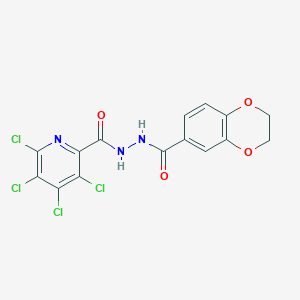![molecular formula C17H21N3O4 B2941537 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate CAS No. 878086-89-6](/img/structure/B2941537.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the carbamate family and is commonly referred to as CDMCB. In
Mécanisme D'action
The mechanism of action of CDMCB is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as DNA and RNA. It has also been found to inhibit the activity of certain proteins involved in the regulation of the immune system.
Biochemical and Physiological Effects:
CDMCB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDMCB is its high yield during synthesis, which makes it readily available for research purposes. It is also relatively stable and has a long shelf life. However, one of the limitations of CDMCB is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on CDMCB. One area of interest is the development of CDMCB-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of research is the use of CDMCB as a potential herbicide or pesticide due to its potent antibacterial and antifungal activity. Additionally, further studies are needed to fully understand the mechanism of action of CDMCB and its potential side effects.
Conclusion:
In conclusion, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of CDMCB and its applications in various fields.
Méthodes De Synthèse
The synthesis of CDMCB involves the reaction of 3-acetamidobenzoic acid with (1-cyano-1,2-dimethylpropyl)carbamic acid chloride in the presence of a suitable base such as triethylamine. The reaction results in the formation of CDMCB as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
CDMCB has been extensively researched for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDMCB has been studied for its antitumor, anti-inflammatory, and analgesic properties. It has also been found to have potent antibacterial and antifungal activity.
Propriétés
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)17(4,10-18)20-15(22)9-24-16(23)13-6-5-7-14(8-13)19-12(3)21/h5-8,11H,9H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMMZSLFRDXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC(=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2941454.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2941456.png)
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)





![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)